

# Spectroscopic Profile of 4-Phenylpyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: **4-Phenylpyridin-3-ol**

Cat. No.: **B009683**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Phenylpyridin-3-ol**. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

## Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Phenylpyridin-3-ol**. These values are estimations and should be confirmed by experimental analysis.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 4-Phenylpyridin-3-ol

Predicted in DMSO-d<sub>6</sub> at 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~9.5 - 10.5	br s	1H	O-H
~8.2 - 8.4	d	1H	H-2 (Pyridine)
~7.9 - 8.1	d	1H	H-6 (Pyridine)
~7.3 - 7.6	m	5H	Phenyl-H
~7.1 - 7.3	dd	1H	H-5 (Pyridine)

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for 4-Phenylpyridin-3-ol**

Predicted in DMSO-d<sub>6</sub> at 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~155 - 158	C-3 (C-OH, Pyridine)
~145 - 148	C-2 (Pyridine)
~142 - 145	C-6 (Pyridine)
~138 - 141	C-4 (Pyridine)
~135 - 138	Quaternary Phenyl-C
~128 - 130	Phenyl-C
~127 - 129	Phenyl-C
~126 - 128	Phenyl-C
~120 - 123	C-5 (Pyridine)

**Table 3: Predicted Major Infrared (IR) Absorption Bands for 4-Phenylpyridin-3-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Broad	O-H Stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H Stretch
~1620 - 1580	Strong	C=C & C=N Stretch (pyridine)
~1500 - 1400	Medium	Aromatic C=C Stretch (phenyl)
~1300 - 1200	Strong	C-O Stretch (phenolic)
~850 - 750	Strong	Aromatic C-H Bend

## Table 4: Predicted Mass Spectrometry (MS) Data for 4-Phenylpyridin-3-ol

Predicted for Electron Ionization (EI)

m/z Ratio	Relative Intensity (%)	Assignment
171	~100	[M] <sup>+</sup> (Molecular Ion)
170	~80	[M-H] <sup>+</sup>
142	~40	[M-CHO] <sup>+</sup>
115	~30	[M-C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup> or loss of HCN from pyridinium ion
77	~20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **4-Phenylpyridin-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **4-Phenylpyridin-3-ol**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve 5-10 mg of purified **4-Phenylpyridin-3-ol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Spectral Width: 12-16 ppm (centered around 6 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- Temperature: 298 K.

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 200-240 ppm (centered around 120 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-8192 (or more, depending on sample concentration).
- Temperature: 298 K.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale relative to the residual solvent peak or the internal standard.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Phenylpyridin-3-ol**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

#### Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by taking a background spectrum.
- Place a small amount of the solid **4-Phenylpyridin-3-ol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands corresponding to the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Phenylpyridin-3-ol**.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters (EI-MS):

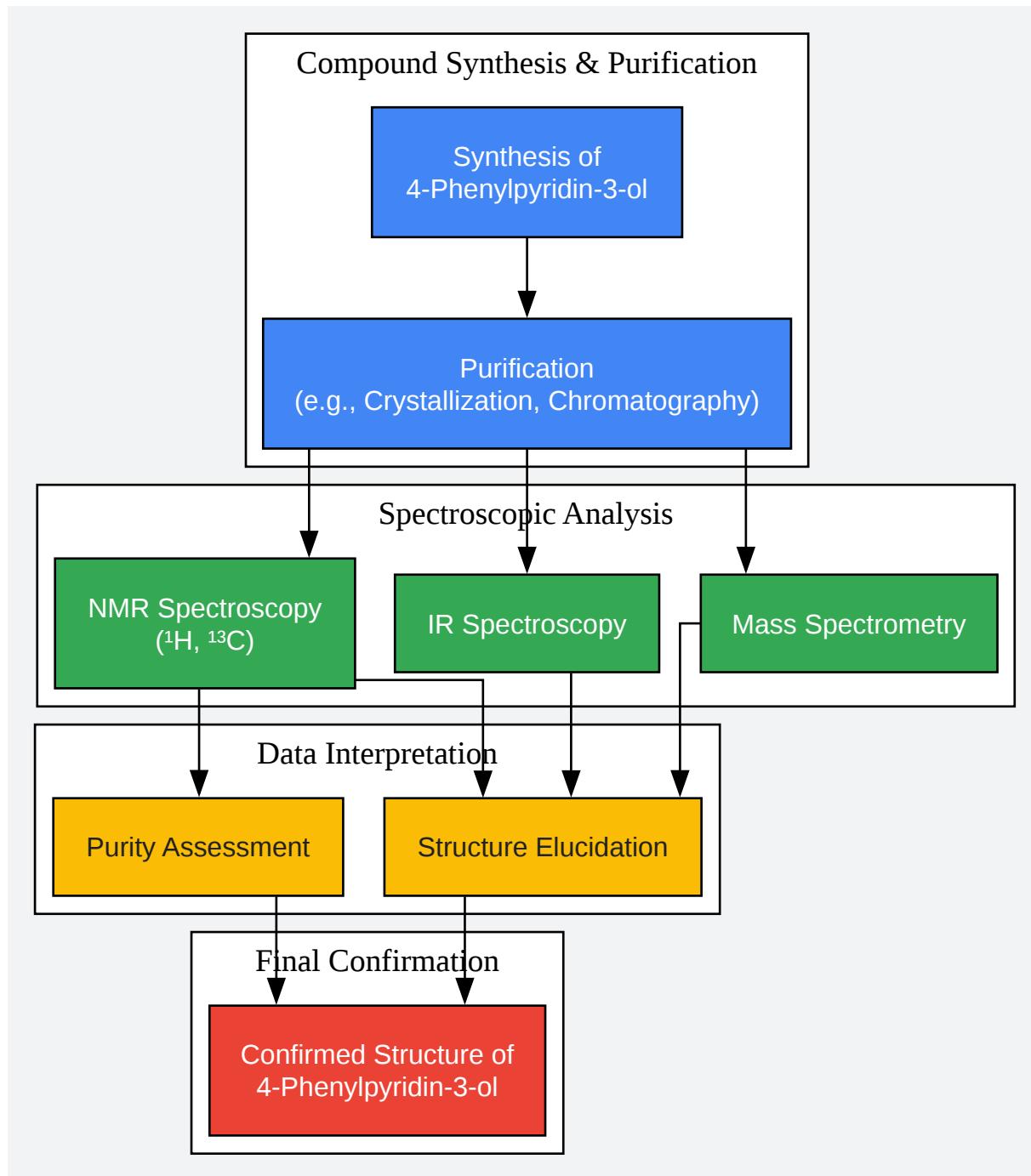
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 50-300.
- Scan Speed: 1-2 scans/second.

Data Processing:

- Identify the molecular ion peak ( $[M]^+$ ).
- Analyze the fragmentation pattern by identifying the major fragment ions and proposing plausible fragmentation pathways.
- Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the elemental composition  $C_{11}H_9NO$ .

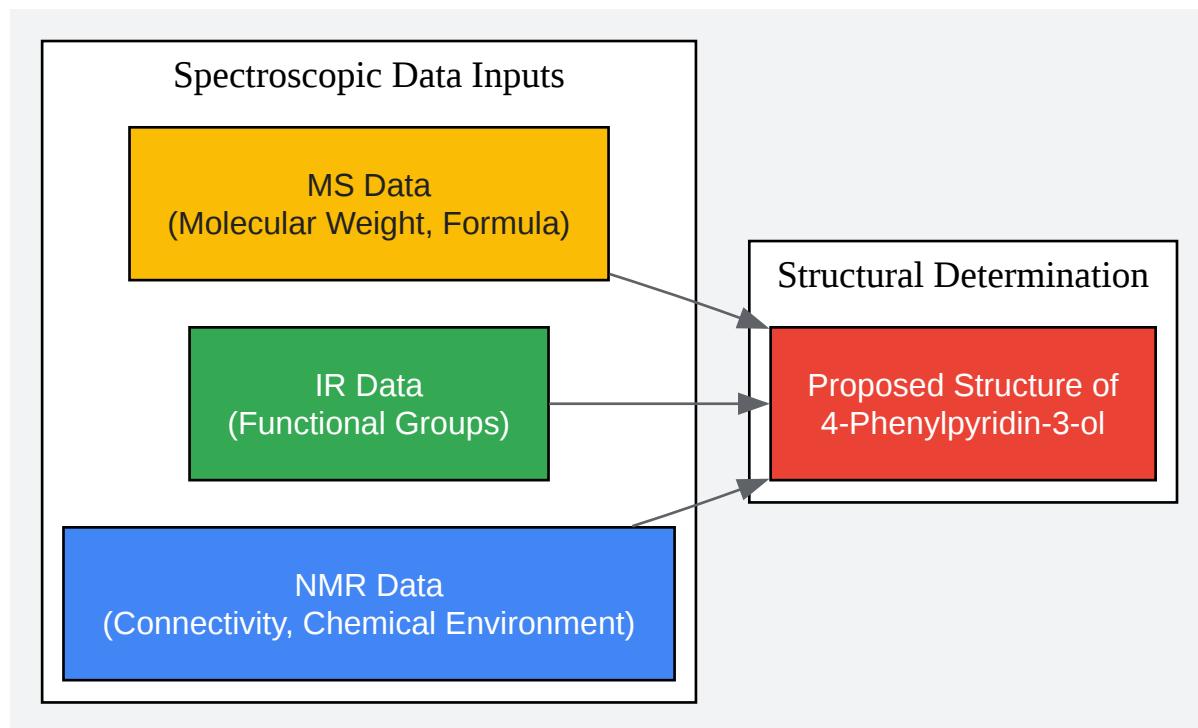
## Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like **4-Phenylpyridin-3-ol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-Phenylpyridin-3-ol**.



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Caption: Integration of multiple spectroscopic techniques for structural elucidation.

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